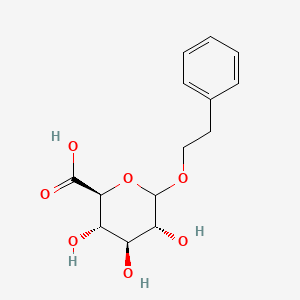

2-Phenethyl Glucuronide

Übersicht

Beschreibung

2-Phenethyl Glucuronide is a chemical compound with the molecular formula C14H18O7 . It is a white solid with a molecular weight of 298.29 . It is also known as 2-Phenylethahol Glucuronide and 2-Phenylethyl β-D-glucopyranosiduronic acid .

Synthesis Analysis

The synthesis of 2-Phenethyl Glucuronide involves various chemical reactions. The 2-phenethylamine motif, which is a key component of 2-Phenethyl Glucuronide, is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . The synthesis process involves different substitutions, functional group decorations, ring enclosures, or heteroaromatic analogues .Molecular Structure Analysis

The molecular structure of 2-Phenethyl Glucuronide is complex and involves a 2-phenethylamine motif. This motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements .Chemical Reactions Analysis

The chemical reactions involving 2-Phenethyl Glucuronide are complex and involve various enzymes and metabolic pathways. Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances .Physical And Chemical Properties Analysis

2-Phenethyl Glucuronide is a white solid with a molecular weight of 298.29 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The 2-Phenethylamine motif, which includes 2-Phenethyl Glucuronide, is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . This motif plays a central role in medicinal chemistry, with its derivatives being key therapeutic targets .

Neurotransmission

The importance of this moiety is best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine, which play a critical role in dopaminergic neurons, affecting voluntary movement, stress, or mood .

Natural Alkaloids

Several naturally occurring alkaloids, such as morphine, (S)-reticuline, or berberine, contain the 2-phenethylamine unit, forming more complex cyclic frameworks derived from its natural biosynthetic pathways .

Recreational Use

In addition to their prominent therapeutic applications, it is worth mentioning the recreational use of a long list of alkaloids incorporating the 2-phenethylamine moiety . These “designer drugs” are responsible for drug abuse-related conditions .

Detoxification

Glucuronides, including 2-Phenethyl Glucuronide, are the most important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role .

Prodrugs

The use of glucuronide prodrugs, notably to ameliorate the cytotoxicity of anticancer agents, has markedly increased . This includes O-acyl glucuronide metabolites of carboxylic acids .

Zukünftige Richtungen

The future directions of research on 2-Phenethyl Glucuronide could involve further exploration of its therapeutic potential. The 2-phenethylamine motif, which is a key component of 2-Phenethyl Glucuronide, presents a vast therapeutic chemical space . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

Wirkmechanismus

Target of Action

2-Phenethyl Glucuronide is a derivative of 2-Phenethylamine, which is known to interact with various targets including adrenoceptors, dopamine receptors, and monoamine oxidase (MAO) . .

Mode of Action

Its parent compound, 2-phenethylamine, is known to interact with its targets, leading to various physiological effects

Biochemical Pathways

For instance, it is synthesized via the Shikimate pathway in yeast, which involves the conversion of phosphoenolpyruvate and erythrose-4-phosphate to shikimate, which is then converted to phenylpyruvate .

Pharmacokinetics

Glucuronides, in general, are known to be important in phase ii metabolism, which involves the conjugation of substances for easier excretion . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Phenethyl Glucuronide would likely be influenced by this metabolic role.

Result of Action

Glucuronides are typically involved in detoxification processes, aiding in the excretion of substances from the body .

Action Environment

The action of 2-Phenethyl Glucuronide, like other glucuronides, can be influenced by various environmental factors. For instance, the activity of the enzymes involved in glucuronidation can be affected by factors such as pH and temperature . .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-phenylethoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c15-9-10(16)12(13(18)19)21-14(11(9)17)20-7-6-8-4-2-1-3-5-8/h1-5,9-12,14-17H,6-7H2,(H,18,19)/t9-,10-,11+,12-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXLLXLCNONZRH-ZAOAHOKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenethyl Glucuronide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.